1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
Overview
Description
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is notable for its applications in various fields, including pharmaceuticals and chemical synthesis, due to its unique chemical properties .
Mechanism of Action
Target of Action
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol is a key intermediate for the synthesis of aprepitant , a potent human neurokinin-1 (NK-1) receptor . The NK-1 receptor is involved in various physiological processes, including pain perception and emesis (vomiting) response .
Mode of Action
The compound is often synthesized through a hydrogenation reaction of 3,5-bis(trifluoromethyl)acetophenone (3,5-BTAP), in which enantioselectivity and sufficient active hydrogen are key to restricting the reaction .
Biochemical Pathways
The compound is produced via a whole-cell biocatalyst in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . The bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) is carried out by Candida tropicalis 104 .
Result of Action
The result of the compound’s action is the high production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) with Candida tropicalis 104 . The yield of the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) was maintained at 73.7% under an oxygen-deficient environment compared with oxygen-sufficient conditions .
Action Environment
The action of the compound is influenced by the reaction environment. For instance, an increase in substrate to catalyst (S/C) was achieved in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . Furthermore, when choline chloride:trehalose (ChCl:T, 1:1 molar ratio) was introduced into the reaction system for its versatility of increasing cell membrane permeability and declining BTAP cytotoxicity to biocatalyst, the yields were further increased .
Biochemical Analysis
Biochemical Properties
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol plays a crucial role in biochemical reactions, particularly in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This compound interacts with enzymes such as Candida tropicalis, which facilitates its bioreduction under microaerobic conditions . The interaction with these enzymes enhances the enantioselectivity and yield of the desired product, making it a valuable intermediate in pharmaceutical synthesis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to reduce the amount of PCSK9 protein and increase the amount of low-density lipoprotein receptors, thereby impacting lipid metabolism . This compound’s effects on cellular metabolism make it a potential candidate for therapeutic applications in lipid-lowering treatments.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an intermediate in the synthesis of NK-1 receptor antagonists, which are known to inhibit the binding of substance P to the NK-1 receptor
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of co-substrates . Long-term studies have shown that the compound maintains its efficacy in bioreduction reactions, with yields remaining consistent under optimized conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively reduces lipid levels . At higher doses, it may cause adverse effects such as respiratory irritation and skin corrosion . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include the reduction of 3,5-bis(trifluoromethyl)acetophenone. Enzymes such as Candida tropicalis play a crucial role in this process, facilitating the conversion of the substrate to the desired product . The compound’s involvement in these pathways underscores its significance in pharmaceutical synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and function in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone using biocatalysts such as Candida tropicalis. This process is carried out in a natural deep-eutectic solvent under microaerobic conditions, achieving high yields .
Industrial Production Methods: In industrial settings, the compound is often produced using enzyme-catalyzed reactions. For instance, the enantioselective transesterification of racemic this compound using vinyl acetate as the acyl donor in the presence of Candida antarctica lipase-B has been reported to yield high purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using biocatalysts.
Oxidation: It can be oxidized to form ketones or aldehydes under specific conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Biocatalysts like Candida tropicalis in deep-eutectic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Reduction: this compound.
Oxidation: 3,5-Bis(trifluoromethyl)acetophenone.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol can be compared with other similar compounds such as:
3,5-Bis(trifluoromethyl)acetophenone: A precursor in the synthesis of this compound.
4-(Trifluoromethyl)acetophenone: Another trifluoromethyl-substituted compound with different reactivity and applications.
α-(Trifluoromethyl)benzyl alcohol: A related compound with a single trifluoromethyl group, used in different synthetic pathways.
The uniqueness of this compound lies in its dual trifluoromethyl groups, which impart distinct chemical and physical properties, making it highly valuable in various applications.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSCIQKQJVBPIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869755 | |
Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368-63-8 | |
Record name | 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 368-63-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03H8X9K3I3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol in pharmaceutical synthesis?
A1: this compound, particularly its (R)-enantiomer, is a vital chiral building block for synthesizing active pharmaceutical ingredients (APIs). One prominent example is its role as a key intermediate in producing Aprepitant, a medication used to prevent nausea and vomiting caused by chemotherapy and surgery. []
Q2: What are the common methods for synthesizing this compound?
A2: Several approaches exist for synthesizing this compound, with a focus on achieving high enantiomeric purity:
- Asymmetric Hydrogenation: This method utilizes ruthenium-based catalysts with chiral diphosphine-benzimidazole ligands to selectively hydrogenate 3,5-bis(trifluoromethyl)acetophenone, yielding the desired (R)-enantiomer. [] Research has shown success in scaling this process to industrially relevant quantities.
- Enzymatic Reduction: Ketoreductases (KREDs) have proven effective in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone to this compound. [, ] Immobilizing KREDs on various supports, like resin EC-HFA, allows for their reuse in both batch and continuous flow reactor setups, enhancing process efficiency.
- Transfer Hydrogenation: This method employs rhodium or ruthenium catalysts with specific ligands in the presence of an alcohol as a hydrogen source for the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. []
Q3: How does the choice of solvent system affect the synthesis of this compound?
A3: Solvent selection significantly influences reaction yield and enzyme performance. For instance, in KRED-catalyzed synthesis, a mixture of 2-propanol (IPA) and water (90:10 v/v) proved optimal for substrate conversion and facilitated product recovery through simple solvent evaporation. [] Another study highlighted the benefits of using a biphasic system comprising an ionic liquid and buffer, which allowed for higher substrate concentrations and improved yields compared to a monophasic aqueous system. []
Q4: What are the advantages of using immobilized enzymes in the production of this compound?
A4: Immobilized enzymes, specifically KREDs in this context, offer several advantages:
- Enhanced Stability: Immobilization often increases enzyme stability, enabling their use in organic solvents, which are often necessary to dissolve 3,5-bis(trifluoromethyl)acetophenone. []
- Recyclability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, significantly reducing costs and waste generation. [, ]
- Flow Reactor Compatibility: Immobilization on suitable supports makes enzymes suitable for use in continuous flow reactors, offering advantages in terms of process control, automation, and scalability. []
Q5: What innovative approaches are being explored for sustainable production of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol?
A5: Researchers are investigating the use of whole-cell biocatalysts, such as Candida tropicalis, for (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol production. [, ] These approaches often employ deep eutectic solvents (DES) as an alternative reaction media. DES systems have shown to improve cell membrane permeability and mitigate the cytotoxic effects of substrates like 3,5-bis(trifluoromethyl)acetophenone, leading to higher substrate loading capacities and improved yields. []
Q6: Beyond chemical synthesis, are there other notable methods for producing enantiopure this compound?
A6: Yes, enantioselective transesterification using lipases presents a viable route. Research has shown that Candida antarctica lipase B (CAL-B) effectively catalyzes the resolution of racemic this compound with vinyl acetate as the acyl donor, achieving high enantiomeric excess (>99%) for the desired (R)-enantiomer. []
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